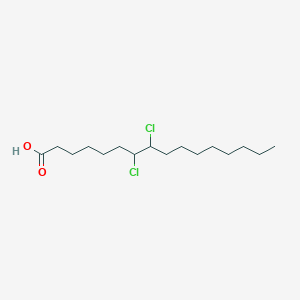
Formic acid-13C
Vue d'ensemble
Description
Formic acid-13C is a variant of formic acid where the carbon atom is the isotope Carbon-13 . It is used to improve NMR profiling of amino metabolites in biofluids .
Synthesis Analysis
Formic acid is gaining interest as a carbon capture and utilization (CCU) product produced electrochemically from CO2, water, and renewable energy . The synthesis process attempts to eliminate water as much as possible from the electrolysis product .Molecular Structure Analysis
The molecular formula of Formic acid-13C is H13CO2H . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Formic acid is known to undergo electro-oxidation . It reacts with alcohol, forming esters . For example, the reaction of formic acid with methanol (methyl alcohol) forms methylformate (methyl ester of formic acid) and water .Physical And Chemical Properties Analysis
Formic acid-13C is a colorless liquid with a strong and penetrating odor . It has a boiling point of 100.8 °C and a melting point of 8.2-8.4 °C . The density is 1.246 g/mL at 25 °C . In its pure state, formic acid is a highly polar substance, hence it is miscible with water, ethanol, and many other organic solvents .Applications De Recherche Scientifique
These applications highlight the versatility of formic acid-13C across various scientific fields. Its isotopic labeling provides unique insights and contributes to advancing research in chemistry, biology, and environmental science . If you’d like further details on any specific application, feel free to ask!
Mécanisme D'action
Target of Action
Formic acid-13C, an isotopically labeled variant of formic acid, primarily targets the enhancement of Nuclear Magnetic Resonance (NMR) profiling . It is particularly useful for profiling amino metabolites in biofluids .
Mode of Action
The mode of action of Formic acid-13C is through its interaction with its targets to improve the specificity and sensitivity of NMR spectroscopic analyses . By incorporating the 13C isotope, this compound significantly enhances the detection of amino metabolites in biofluids .
Biochemical Pathways
Formic acid-13C plays a pivotal role in the amino acids and short-chain fatty acid metabolism pathways . The 13C isotope in Formic acid-13C allows for dynamic enrichment of 13C-metabolites in these pathways .
Pharmacokinetics
Formic acid, the non-isotopic variant, is known to be readily metabolized and eliminated by the body
Result of Action
The primary result of Formic acid-13C’s action is the enhanced specificity and sensitivity of NMR spectroscopic analyses, particularly for amino metabolites in biofluids . This enhancement allows for more accurate and detailed profiling of these metabolites.
Action Environment
The action of Formic acid-13C can be influenced by various environmental factors. For instance, the production of formic acid from CO2, which could include the 13C variant, has been studied for its environmental impacts . The study found that the utility input was a major contributor to the environmental burden in all strategies . Therefore, the environment in which Formic acid-13C is produced and used can significantly impact its action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
hydroxyformaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455640 | |
| Record name | Formic acid-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.018 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formic acid-13C | |
CAS RN |
1633-56-3 | |
| Record name | Formic acid-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1633-56-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the vacuum electrolysis reactor technique in analyzing formic acid-13C?
A1: Traditional methods for determining 13C enrichment often require complex sample preparation and may not be specific to individual carbon positions within a molecule. The vacuum electrolysis reactor offers a simplified and direct approach. [] By converting formic acid-13C into carbon dioxide within the reactor, researchers can directly measure the 13CO2 using gas inlet mass spectrometry. This method provides accurate information about the 13C enrichment specifically at the C1 position of formic acid. []
Q2: How does the vacuum electrolysis technique compare to other methods for determining 13C enrichment in formic acid?
A2: While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can determine isotopic enrichment, the vacuum electrolysis method offers several advantages. The reactor's design allows for the analysis of small sample volumes, minimizing material consumption. Additionally, the direct measurement of 13CO2 eliminates the need for complex derivatization steps often required for other analytical techniques. [] This combination of simplicity, specificity, and small sample volume requirements makes the vacuum electrolysis reactor a valuable tool in isotopic labeling studies utilizing formic acid-13C.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)





![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)

